molecular formula C5H10BrNaO3S B8737939 5-Bromo-1-pentanesulfonic Acid Sodium Salt

5-Bromo-1-pentanesulfonic Acid Sodium Salt

Cat. No.: B8737939
M. Wt: 253.09 g/mol
InChI Key: RYTRESGBLJPGDE-UHFFFAOYSA-M
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Description

5-Bromo-1-pentanesulfonic Acid Sodium Salt is an organosulfur compound with the molecular formula C5H10BrNaO3S It is a sulfonate ester, characterized by the presence of a bromine atom attached to the fifth carbon of a pentane chain, which is further connected to a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromopentane-1-sulfonate typically involves the reaction of 1,5-dibromopentane with sodium metabisulfite. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonate ester . Another method involves the reaction of 5-bromopentane-1-sulfonate with 4-vinylbenzyl-N,N-dimethylamine to yield 4-vinylbenzyl-dimethylammonio pentanesulfonate .

Industrial Production Methods: Industrial production of sodium 5-bromopentane-1-sulfonate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-pentanesulfonic Acid Sodium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as alkoxides or amines under basic conditions to replace the bromine atom with another functional group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonate group to sulfonic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to thiols.

Major Products Formed: The major products formed from these reactions include various substituted pentane derivatives, sulfonic acids, and thiols, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-1-pentanesulfonic Acid Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromopentane-1-sulfonate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is unique due to its specific structure, which combines a bromine atom and a sulfonate group on a pentane chain. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both research and industrial applications.

Properties

Molecular Formula

C5H10BrNaO3S

Molecular Weight

253.09 g/mol

IUPAC Name

sodium;5-bromopentane-1-sulfonate

InChI

InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

RYTRESGBLJPGDE-UHFFFAOYSA-M

Canonical SMILES

C(CCS(=O)(=O)[O-])CCBr.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,5-dibromopentane (23.2 g, 101 mmol), ethanol (40 mL) and water (40 mL) was dropwise added a solution of sodium sulfite (4.24 g, 33.6 mmol) in water (15 mL) under heating under reflux over 2 hr. After heating under reflux for 2 hr, the solvent was distilled away under reduced pressure and n-hexane/ethanol was added. The precipitated crystals were washed with n-hexane and dried in vacuo to give the title compound (3.81 g, 45%).
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15 mL
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40 mL
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45%

Synthesis routes and methods II

Procedure details

1,5-Dibromopentane (16.4 g, 71 mmol), sodium sulfite (3 g, 24 mmol), ethanol (25 mL) and water (20 mL) were reacted and worked up analogously to sodium 2-bromoethane sulfonate. Yield: 7.4 g (41%) colorless solid. IR (ATR): {tilde over (ν)}=3485 (m), 3411 (w), 2978 (w), 2930 (m), 2908 (w), 2895 (w), 2867 (w), 2851 (w), 1636 (w), 1616 (w), 1487 (w), 1466 (m), 1410 (w), 1390 (w), 1329 (w), 1314 (w), 1293 (w), 1262 (w), 1224 (m), 1207 (s), 1180 (s), 1044 (s), 988 (w), 938 (w), 823 (w), 804 (w), 792 (w), 729 (w), 618 cm−1 (w). HRMS (ESI) (C5H11BrNaO3S+): calculated 252.9504. found 252.9820, Δ=31.6 mmu.
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